5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile
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Description
5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C13H9F2N3S2 and its molecular weight is 309.35. The purity is usually 95%.
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Scientific Research Applications
Structural Variations Through Thiocarbonyl Group Reactions
The compound 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile exhibits interesting reactivity due to its thiocarbonyl group. This chemical moiety allows for structural variations through various reactions. For example, the methylation of 2,3-dihydrothiazol-2-thiones leads to 2-methylsulfanylthiazolium iodides. These intermediates can undergo reactions with double activated CH-acidic compounds to yield push-pull substituted ketene-S,N-acetales or with malonic acid derivatives to form different functionalized compounds. This chemical behavior highlights the compound's potential in synthesizing structurally diverse molecules for various applications (Hanefeld & Wurtz, 2000).
Synthesis of Aminated Naphthalenes
The versatility of this compound extends to the synthesis of aminated naphthalenes, showcasing its role in constructing complex polycyclic N-heterocycles. Through a metal-free methodology, derivatives of this compound have been synthesized and further utilized to create a variety of fused polycyclic N-heterocycles, such as 3H-naphtho[1,2-d]imidazoles, benzo[f]quinoxalines, and 3H-naphtho[1,2-d][1,2,3]triazoles. This synthetic route offers a straightforward approach to accessing a broad range of highly functionalized heterocyclic compounds, which could have significant implications in pharmaceutical and materials science research (Singh et al., 2016).
Antiviral Activity of Isothiazole Derivatives
Research into isothiazole derivatives, closely related to this compound, has shown promising antiviral activities. A study on the structural, topological, and vibrational properties of isothiazole derivatives, using DFT calculations, revealed insights into their mechanism of action as antiviral agents. These findings suggest that the polarity and specific structural features of isothiazole compounds may contribute to their ability to cross biological membranes efficiently, potentially leading to elevated antiviral activity. This research opens up new avenues for the development of isothiazole-based antiviral therapeutics (Romani et al., 2015).
Electrosynthesis of Isothiazoles
The electrosynthesis approach for sulfur-containing compounds, utilizing vinyl sulfones with a cyano group, demonstrates the chemical versatility of this compound derivatives. This methodology leads to the formation of isothiazoles, showcasing an innovative route to access sulfur-rich heterocyclic compounds. This process is characterized by the elimination of a phenylsulfonyl group, accompanied by the addition of polysulfide anions produced by the electroreduction of elemental sulfur. This technique offers a valuable tool for synthesizing sulfur-containing heterocycles, which are of interest in the development of pharmaceuticals and agrochemicals (Kunugi et al., 1999).
Properties
IUPAC Name |
5-[(E)-2-(2,4-difluoroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3S2/c1-19-13-9(7-16)12(20-18-13)4-5-17-11-3-2-8(14)6-10(11)15/h2-6,17H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNFZAMBPSITE-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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